1-(2-methylpropyl)-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one
Description
1-(2-methylpropyl)-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one is a pyrrolidin-2-one derivative featuring a benzodiazole (benzimidazole) moiety substituted with a propyl group at the N1 position and a 2-methylpropyl (isobutyl) group at the pyrrolidinone ring. The compound’s IUPAC name reflects its structural complexity: the pyrrolidin-2-one core is substituted at the 4-position with a 1-propylbenzodiazolyl group and at the 1-position with a branched 2-methylpropyl chain.
Properties
IUPAC Name |
1-(2-methylpropyl)-4-(1-propylbenzimidazol-2-yl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O/c1-4-9-21-16-8-6-5-7-15(16)19-18(21)14-10-17(22)20(12-14)11-13(2)3/h5-8,13-14H,4,9-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCJVVGLYCCVQNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)CC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methylpropyl)-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodiazole Moiety: The benzodiazole ring can be synthesized through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Attachment of the Propyl Group: The propyl group can be introduced via alkylation reactions using propyl halides in the presence of a base.
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the reaction of a suitable amine with a γ-lactone or γ-lactam precursor.
Final Coupling Reaction: The benzodiazole moiety and the pyrrolidinone ring are coupled together using appropriate coupling reagents and conditions, such as peptide coupling reagents (e.g., EDC, DCC) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.
Chemical Reactions Analysis
Types of Reactions
1-(2-methylpropyl)-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Alkyl halides, acyl halides, and other electrophiles or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may yield deoxygenated or hydrogenated products.
Scientific Research Applications
1-(2-methylpropyl)-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or antimicrobial properties.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(2-methylpropyl)-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to downstream effects on cellular pathways and physiological processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical differences between the target compound and its analogs from the literature:
Key Observations:
Structural Variations: The target compound and 8019-3001 share a 1-propylbenzodiazolyl group but differ in the pyrrolidinone substituent: the former has a branched aliphatic chain (2-methylpropyl), while the latter has a chloro-substituted aromatic ring (3-chloro-2-methylphenyl) . This aromatic substitution in 8019-3001 introduces a chlorine atom, increasing its molecular weight by ~42 g/mol compared to the target compound. Compounds 12–14 () feature benzimidazole cores with diverse side chains (e.g., hydrazide, pyrazolyl) and exhibit higher molecular weights due to additional functional groups .
Synthetic Efficiency: Yields for benzimidazole-pyrrolidinone hybrids in range from 53% to 67%, suggesting moderate efficiency for such syntheses. The absence of yield data for the target compound precludes direct comparison, but its aliphatic substituent (2-methylpropyl) may influence reaction kinetics or purification challenges compared to aromatic analogs.
Spectroscopic Characterization :
- All analogs in were validated via $ ^1 $H NMR and mass spectrometry (MS), with $ ^{13} $C NMR and IR used selectively . The target compound would likely require similar methods for structural confirmation.
Thermal Properties :
- Melting points for benzimidazole derivatives vary widely (138–204°C), influenced by substituent polarity and crystallinity. The decomposition observed in Compound 14 at 204°C highlights the thermal instability of certain functional groups (e.g., acetamide) under heating .
Methodological Considerations:
- Structural comparisons thus rely on spectroscopic and synthetic data .
Biological Activity
The compound 1-(2-methylpropyl)-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one is a pyrrolidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Basic Information
- IUPAC Name : this compound
- Molecular Formula : C₁₃H₁₉N₃
- Molecular Weight : 217 Da
- LogP : 2.5
- Polar Surface Area : 44 Ų
Structural Characteristics
The compound features a pyrrolidine ring substituted with a benzodiazole moiety, which is known for its diverse pharmacological properties. The presence of alkyl groups enhances lipophilicity, potentially influencing its bioavailability and interaction with biological targets.
Anticancer Activity
Research has indicated that derivatives of benzodiazoles exhibit significant anticancer properties. For instance, compounds similar to the target compound have shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. A study reported that certain derivatives displayed IC50 values in the low micromolar range, indicating potent activity against these cell lines .
Antimicrobial Properties
The compound's structural similarity to known antimicrobial agents suggests potential efficacy against bacterial strains. In studies evaluating antibacterial activity, derivatives exhibited significant inhibition against both Gram-positive and Gram-negative bacteria. For example, compounds with similar structures were tested against Staphylococcus aureus and Escherichia coli, showing no bacterial growth at concentrations as low as 200 µg/mL .
Neuroprotective Effects
The neuroprotective potential of benzodiazole derivatives has been explored in the context of Alzheimer's disease. Compounds have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme implicated in neurodegeneration. Some derivatives showed promising results with IC50 values lower than standard drugs used in treatment, suggesting their potential as therapeutic agents for neurodegenerative disorders .
Antioxidant Activity
Antioxidant assays have demonstrated that certain derivatives possess significant free radical scavenging abilities. For instance, the DPPH assay indicated that some compounds exhibited lower IC50 values compared to standard antioxidants like ascorbic acid, highlighting their potential in reducing oxidative stress .
Study 1: Anticancer Evaluation
In a comparative study involving various benzodiazole derivatives, one compound demonstrated superior activity against MCF-7 cells with an IC50 of 0.09 µM. This study emphasized the importance of substituent groups on the benzodiazole ring in enhancing anticancer efficacy .
Study 2: Antimicrobial Activity Assessment
A recent investigation into the antimicrobial properties of pyrrolidine derivatives showed that at a concentration of 800 µg/mL, tested compounds completely inhibited the growth of E. coli. This finding supports the hypothesis that structural modifications can significantly enhance antimicrobial effectiveness .
Table 1: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
